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Compound of Interest

Compound Name: AZD6738

Cat. No.: B8715501

These application notes provide a comprehensive guide for researchers on the use of
AZD6738 (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR)
kinase inhibitor, in preclinical mouse xenograft models.[1][2][3] This document covers the
mechanism of action, detailed experimental protocols, and data presentation for evaluating the
anti-tumor efficacy of AZD6738 as both a monotherapy and in combination with other anti-
cancer agents.

Mechanism of Action

AZD6738 is an orally bioavailable inhibitor of ATR kinase, a crucial component of the DNA
Damage Response (DDR) pathway.[3] ATR is activated in response to DNA replication stress,
such as stalled replication forks, which generates single-stranded DNA regions.[3] Upon
activation, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1
(CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] By
inhibiting ATR, AZD6738 blocks this signaling cascade. This leads to an accumulation of DNA
damage, especially in cancer cells with high intrinsic replication stress or defects in other DDR
pathways (e.g., ATM deficiency), ultimately causing mitotic catastrophe and apoptosis.[3][4]
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ATR signaling pathway inhibited by AZD6738.

Experimental Protocols

Protocol 1: Preparation of AZD6738 Formulation

AZD6738 is typically formulated for oral administration (gavage).

Materials:

 AZD6738 (Ceralasertib) powder
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Dimethyl sulfoxide (DMSO)

Propylene Glycol

Deionized water or 2-hydroxypropyl-3-cyclodextrin solution[5]

Sterile tubes and syringes
Procedure:

e Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40%
Propylene Glycol, and 50% deionized water.[6][7] Another reported vehicle is a 2-
hydroxypropyl-B-cyclodextrin solution.[5]

e Weigh the required amount of AZD6738 powder based on the desired concentration and the
total volume needed for the study cohort.

« First, dissolve the AZD6738 powder in DMSO.

o Sequentially add the Propylene Glycol and then the deionized water, mixing thoroughly after
each addition to ensure a homogenous suspension.

e Prepare the formulation fresh before administration. The final volume administered to mice is
typically 0.1 mL per 10 g of body weight.[7]

Protocol 2: Establishment of Mouse Xenograft Model

Materials:

Cancer cell line of interest (e.g., LoVo, FaDu, SNU-601)

Female athymic nude mice (6-9 weeks old)[1]

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

Syringes and needles for subcutaneous injection

Calipers
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Procedure:

o Culture the selected cancer cells under appropriate conditions until they reach the desired
number for implantation.

o Harvest the cells and resuspend them in sterile PBS or culture medium at the desired
concentration (e.g., 2x10"7 cells in 100 pL of PBS for SNU478 cells[5]).

e Subcutaneously inject the cell suspension into the flank of each mouse.[1]

 Allow tumors to grow until they become palpable or reach a specific volume (e.g., 200 mms).

[518]

o Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume (TV)
using the formula: TV (mm3) = [length (mm) x width (mm)?] / 2.[1]

e Once tumors reach the target size, randomize the mice into treatment and control groups.[1]
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General experimental workflow for an AZD6738 mouse xenograft study.

Protocol 3: Administration of AZD6738

Procedure:

» Before dosing, weigh each mouse to calculate the precise volume of the AZD6738
formulation to administer.

o Administer AZD6738 or the vehicle control via oral gavage according to the predetermined
dose and schedule.

» Monitor the mice regularly for signs of toxicity, including body weight loss. A body weight loss
of >20% relative to the start of dosing is often considered not tolerated.[1]
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» Continue treatment for the duration specified in the study design (e.g., 14-21 consecutive
days).[9][10]

Data Presentation: Dosing and Scheduling

The efficacy of AZD6738 can be highly dependent on the dose, schedule, and genetic
background of the tumor model.

Table 1: AZD6738 Monotherapy in Xenograft Models

. Cancer Mouse Dose Efficacy
Cell Line . Schedule
Type Strain (mgl/kg) Noted
Dose-
) ) dependent
LoVo (ATM- Athymic Once daily
o Colorectal 25, 50 tumor growth
deficient) Nude (qd) o
inhibition
(TGN[1]
Mantle Cell Athymic Once daily Significant
Granta-519 25,50
Lymphoma Nude (qd) TGI[1]
Significant
) ) TGI with
FaDu (ATM Head and Athymic Once daily )
25,50 continuous
knockout) Neck Nude (qd) ]
daily
dosing[7]
Significantl
SNU-601 _ J y
) Once daily suppressed
(ATM- Gastric Nude 50
o (qd) tumor
deficient)
growth[8]
) Delayed
HCT116 Once daily
(053-nul) Colorectal N/A 75 @) tumor
-nu
P a growth[6]

Table 2: AZD6738 Combination Therapy in Xenograft
Models
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AZD6738 Combinatio
Combinatio Cell Mouse Dose n Agent Lo
. . Key Finding
n Agent Line/Model Strain (mglkg) & Dose &
Schedule Schedule
Combination
significantl
Cisplatin IP g Y
o repressed
] ] SNU478 twice in week
Cisplatin N N/A 25 mg/kg, qd tumor growth
(Biliary Tract) 1, then once
compared to
weekly[5]
monotherapy.
[5]
Optimal
Carboplatin tumor control
] 25 mg/kg, qd ) ]
Carboplatin PDX (TNBC) Nude for 3 d concurrenton  achieved with
or 3 days
Y Day 1[11] this schedule.
[11]
A dose
reduction of
) 12.5 mg/kg,
] Colo205 Athymic 20 mg/kg IP, AZD6738
Irinotecan qd ] )
(Colorectal) Nude twice weekly was required
(concurrent) N
for tolerability.
[7]
Complete
] PDX ] ] tumor
Olaparib Daily dosing _
(BRCA2- regression
(PARP N/A for 3-5 N/A
o mutant was
Inhibitor) days/week )
TNBC) achieved.[1]
[2]
Radiation (IR) HCT116 N/A 75 mg/kg, qd 4 fractions of AZD6738
(p53-null) 2 Gyover4 administered
days 2 hours
before IR
significantly
delayed
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tumor growth.
[6]

Protocol 4: Endpoint Analysis and Pharmacodynamic
Studies

Procedure:

» At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice
according to approved institutional protocols.

o Excise tumors for downstream analysis.

e For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after the
final dose (e.g., 2, 8, or 24 hours) to assess biomarker modulation.[1][7]

e Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze biomarkers
such as yH2AX (DNA damage), pCHK1 (ATR pathway inhibition), and Ki-67 (proliferation).[1]

[5]

e Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis or other
molecular assays.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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